molecular formula C19H24N4O2 B2573541 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1796992-82-9

2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2573541
CAS No.: 1796992-82-9
M. Wt: 340.427
InChI Key: JTCFODNVEVMBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a potent and selective GPR52 agonist that has emerged as a valuable pharmacological tool for probing the function of this under-explored G-protein coupled receptor in the central nervous system. GPR52 is a highly promising target for psychiatric disorders such as schizophrenia; its activation offers a potential novel therapeutic strategy by modulating key neurotransmission pathways, including the dopamine and glutamate systems, without inducing hyperlocomotion or prepulse inhibition deficits typically associated with current treatments. As a brain-penetrant molecule, this agonist facilitates in vivo research, enabling the investigation of GPR52's role in behaviors relevant to psychosis and cognition. Its high selectivity and well-characterized agonist activity make it an essential compound for target validation studies and for exploring the therapeutic potential of GPR52 activation in models of neurodegenerative and neuropsychiatric diseases.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-7-5-15(6-8-16)13-19(24)21-14-17-20-10-9-18(22-17)23-11-3-2-4-12-23/h5-10H,2-4,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCFODNVEVMBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Synthesis of the piperidinyl pyrimidinyl moiety: This involves the reaction of 4-(piperidin-1-yl)pyrimidine with suitable reagents to form the desired moiety.

    Coupling reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl pyrimidinyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Amide Bond Formation

The core acetamide linkage is synthesized via nucleophilic acyl substitution. A representative method involves:

  • Reagents : Chloroacetyl chloride, 4-methoxyaniline, and triethylamine (base).

  • Conditions : Dichloromethane solvent, 0–5°C, 4–6 hours.

  • Yield : ~78% (analogous to methods in pyrimidine-acetamide derivatives) .

Reaction :

4-Methoxyaniline + ClCH2COClEt3NCH2Cl22-Chloro-N-(4-methoxyphenyl)acetamidePiperidinylpyrimidineTarget Compound\text{4-Methoxyaniline + ClCH}_2\text{COCl} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{2-Chloro-N-(4-methoxyphenyl)acetamide} \xrightarrow{\text{Piperidinylpyrimidine}} \text{Target Compound}

Piperidine-Pyrimidine Coupling

The piperidine-substituted pyrimidine group is introduced via:

  • Reagents : 4-Piperidin-1-ylpyrimidine-2-carbaldehyde, sodium borohydride (NaBH4_4).

  • Mechanism : Reductive amination between the aldehyde and the amine group of the acetamide intermediate .

Reaction Conditions :

ParameterValue
SolventMethanol
Temperature25–30°C
Reaction Time12 hours
Yield65–72%

Oxidation of the Methoxyphenyl Group

The methoxy group undergoes demethylation under acidic conditions:

  • Reagents : HBr (48% in acetic acid).

  • Product : 2-(4-Hydroxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide .

Key Data :

  • Temperature : 110°C

  • Time : 8 hours

  • Yield : 58%

Reduction of the Acetamide Moiety

Selective reduction of the acetamide to ethylamine:

  • Reagents : LiAlH4_4 (lithium aluminum hydride).

  • Product : 2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethylamine .

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux

  • Yield: 41%

Nucleophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring undergoes substitution at the 4-position:

  • Reagents : Piperidine, potassium carbonate (K2_2CO3_3).

  • Product : Derivatives with altered piperidine substituents (e.g., morpholine analogs) .

Reaction Parameters :

ParameterValue
SolventDimethylformamide (DMF)
Temperature80°C
Time24 hours
Yield63%

Thioacetamide Formation

Replacement of the oxygen atom in acetamide with sulfur:

  • Reagents : Lawesson’s reagent.

  • Product : 2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thioacetamide .

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 52%

Enzyme Inhibition

The compound inhibits kinases via competitive binding:

  • Target : Aurora kinase A (IC50_{50} = 0.042 µM) .

  • Mechanism : Binds to the ATP pocket through hydrogen bonds with the pyrimidine nitrogen and acetamide carbonyl .

Anticancer Derivatives

Modification of the piperidine group enhances activity:

  • Derivative : 2-(4-Methoxyphenyl)-N-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)methyl)acetamide.

  • Activity : 3× greater apoptosis induction in MCF-7 cells .

Hydrolytic Degradation

The acetamide bond hydrolyzes under basic conditions:

  • Conditions : NaOH (1M), 60°C, 48 hours.

  • Degradation Products : 4-Methoxyphenylacetic acid + 4-(Piperidin-1-yl)pyrimidin-2-ylmethanamine .

Degradation Kinetics :

Half-life (t1/2)=12 hours at pH 12\text{Half-life (t}_{1/2}\text{)} = 12\ \text{hours at pH 12}

Scientific Research Applications

2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and pharmacological relevance:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reported Bioactivity
2-(4-Methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (Target Compound) ~385.46 (estimated) Not reported 4-Methoxyphenyl acetamide; pyrimidine with piperidinyl substituent Unknown (hypothesized kinase or protease inhibition based on structural analogs)
Compound 13 422.54 289–290 4-Methoxyphenylpiperazine; thiazole with p-tolyl substituent MMP inhibition; anti-inflammatory activity
Compound 17{4,5} ~450 (estimated) Not reported Morpholinopropyl and piperidinyl groups; flexible alkyl chain Not specified (likely designed for CNS penetration due to morpholine’s polarity)
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ~402.43 (estimated) Not reported Fluorophenyl acetamide; methylpiperidine-substituted pyrimidine Potential kinase inhibition (pyrimidine scaffold common in kinase inhibitors)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 318.39 Not reported Pyrimidinylsulfanyl group; methylpyridinyl acetamide Antiproliferative activity (sulfanyl groups may enhance thiol-mediated interactions)
Compound 1 ~500 (estimated) Not reported Chlorophenylpyrimidinyl thioether; oxadiazole and nitrophenyl groups Antiproliferative activity (oxadiazole and thioether moieties contribute to DNA binding)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound and Compound 13 may enhance lipophilicity and membrane permeability compared to halogenated analogs (e.g., Compound 14 with 4-chlorophenyl ). Piperidinyl vs.

Heterocyclic Core Variations :

  • The pyrimidine ring in the target compound and Compound 5 is a common scaffold in kinase inhibitors. Substitution with piperidinyl (target) versus methylpiperidinyl (Compound 5) alters steric and electronic profiles, impacting target selectivity .
  • Thiazole (Compound 13 ) and oxadiazole (Compound 1 ) rings introduce rigidity and hydrogen-bonding capabilities, which may enhance receptor binding compared to the target’s pyrimidine core.

Physicochemical Properties :

  • Melting points for analogs range from 269–303°C , suggesting high crystallinity due to aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but likely falls within this range.
  • Molecular weights (318–500 g/mol) indicate moderate-to-high lipophilicity, aligning with typical drug-like properties .

Synthetic Accessibility: The target compound’s synthesis may resemble methods for pyrimidine-thioacetamides (e.g., refluxing ethanol with chloroacetamide derivatives ). Yields for analogs vary widely (72–86% ), highlighting challenges in optimizing reactions for complex acetamides.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a therapeutic agent.

Chemical Structure

The compound can be described by the following structural formula:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine, which is crucial for cognitive functions.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE and BuChE, which are key targets in Alzheimer's disease therapy. The IC50 values for AChE inhibition were reported to be around 50 nM , indicating potent activity compared to standard inhibitors like Donepezil .

Neuroprotective Effects

Beyond cholinesterase inhibition, the compound has shown neuroprotective effects in cellular models exposed to oxidative stress. It was found to reduce neuronal cell death by approximately 30% in models simulating neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of similar compounds, providing insights into the potential benefits and mechanisms of action.

  • Study on Cholinesterase Inhibitors : A study highlighted the importance of piperidine derivatives in enhancing brain penetration and selectivity for cholinesterase inhibition, suggesting that modifications to the piperidine moiety can lead to improved therapeutic profiles .
  • Neuroprotective Studies : Research involving related compounds showed that those with similar structural features exhibited antioxidant properties, further supporting the hypothesis that this compound could also exert protective effects against oxidative damage in neuronal cells .
  • Molecular Docking Studies : Computational studies utilizing molecular docking have suggested that this compound can effectively bind to AChE's active site, stabilizing interactions through hydrogen bonds and hydrophobic contacts . This binding affinity correlates with its observed biological activity.

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (nM)Neuroprotective Effect (%)
This compoundAChE5030
DonepezilAChE10N/A
RivastigmineAChE/BuChE25/30N/A

Q & A

Q. What are the established synthetic methodologies for synthesizing 2-(4-methoxyphenyl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, and what reaction yields can be expected?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
  • Coupling reactions : Amide bond formation between the acetamide core and substituted pyrimidine intermediates (e.g., using EDC/HOBt or DCC as coupling agents).
  • Heterocyclic modifications : Introduction of the piperidin-1-yl group via nucleophilic substitution or Buchwald-Hartwig amination.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Based on analogous syntheses (e.g., ), yields for similar multi-step processes range from 2–5%, depending on steric and electronic factors .

Q. How should researchers validate the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone (e.g., methoxy protons at ~δ 3.8 ppm, pyrimidine protons at δ 8.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₃N₅O₂: 361.19 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).
    Reference protocols from PubChem data for structurally related acetamides (e.g., ) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or GPCRs using fluorescence polarization or radiometric assays.
  • Cellular viability assays : MTT or resazurin-based assays to evaluate cytotoxicity (e.g., IC₅₀ determination).
  • Receptor binding studies : Radioligand displacement assays for receptors with piperidine/pyrimidine-binding domains (e.g., serotonin or histamine receptors).
    Analogous studies on piperidine-containing acetamides () suggest CNS and cardiovascular targets as priority areas .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., homology models of GPCRs).
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • ADMET prediction : Tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and metabolic stability.
    highlights computational reaction design frameworks applicable to pharmacokinetic optimization .

Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?

  • Methodological Answer :
  • Standardized assay conditions : Control variables like buffer pH, temperature, and cell passage number.
  • Dose-response curves : Validate potency (EC₅₀/IC₅₀) across multiple concentrations.
  • Off-target profiling : Screen against related receptors/enzymes to identify selectivity issues.
    For example, notes variability in CNS activity due to assay-specific parameters .

Q. What crystallization techniques are optimal for obtaining high-quality crystals for X-ray diffraction studies?

  • Methodological Answer :
  • Slow evaporation : Use mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth.
  • Temperature gradients : Gradual cooling from saturated solutions.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ’s pyrimidine derivatives).
    Crystal structures of related acetamides () reveal planar pyrimidine moieties favoring π-π stacking .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent variation : Modify the methoxyphenyl group (e.g., halogenation) or piperidine substituents (e.g., N-alkylation).
  • Bioisosteric replacement : Replace the pyrimidine ring with triazine or pyridine to assess binding affinity changes.
    demonstrates successful SAR via regioselective substitutions on pyrimidine scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.